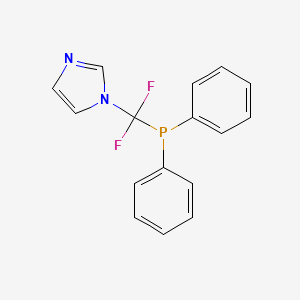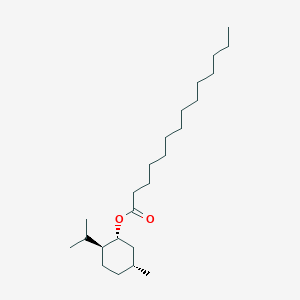
dl-Menthyl Myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dl-Menthyl Myristate is an ester compound formed from the reaction of menthol and myristic acid. It is known for its pleasant minty aroma and is commonly used in the cosmetic and pharmaceutical industries. The compound has the molecular formula C24H46O2 and a molecular weight of 366.621 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: dl-Menthyl Myristate is synthesized through the esterification of menthol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where menthol and myristic acid are combined in the presence of a catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: dl-Menthyl Myristate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into menthol and myristic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Menthol and myristic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
dl-Menthyl Myristate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell membrane permeability and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance skin penetration.
Industry: Utilized in the formulation of cosmetics, personal care products, and as a flavoring agent in food and beverages
Wirkmechanismus
The mechanism of action of dl-Menthyl Myristate involves its ability to interact with lipid membranes, enhancing the permeability of active ingredients. This property makes it valuable in transdermal drug delivery systems. The compound can disrupt the lipid bilayer, allowing for increased absorption of drugs through the skin .
Vergleich Mit ähnlichen Verbindungen
Methyl Myristate: Another ester of myristic acid, commonly used as a flavoring agent and in the synthesis of other compounds.
Isopropyl Myristate: Widely used in cosmetics and pharmaceuticals as a skin penetration enhancer.
Uniqueness of dl-Menthyl Myristate: this compound stands out due to its unique combination of menthol and myristic acid, providing both a pleasant aroma and functional properties in enhancing skin permeability. Its dual role as a fragrance and a functional ingredient makes it particularly valuable in the formulation of personal care products .
Eigenschaften
Molekularformel |
C24H46O2 |
|---|---|
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m1/s1 |
InChI-Schlüssel |
HNZZQYMJJNOJHM-XPWALMASSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


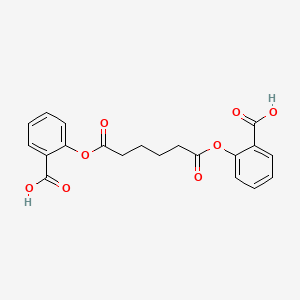
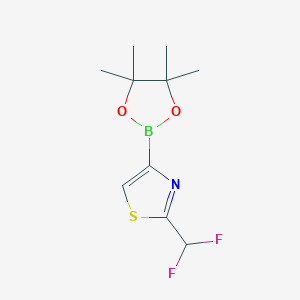
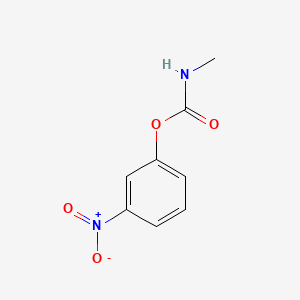



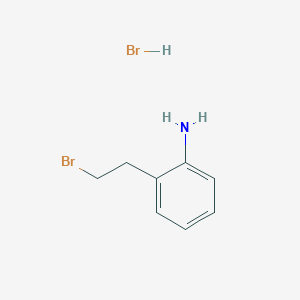
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)

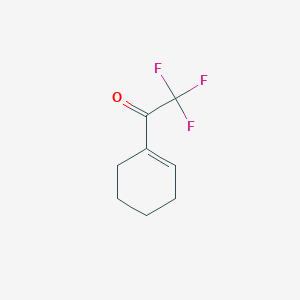


![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
